molecular formula C8H7BrO4 B13087250 4-Bromo-2-hydroxy-3-methoxybenzoic acid

4-Bromo-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B13087250
M. Wt: 247.04 g/mol
InChI Key: AWKDWKQVCDRZBT-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-3-methoxybenzoic acid typically involves the bromination of 2-hydroxy-3-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of derivatives like 4-amino-2-hydroxy-3-methoxybenzoic acid.

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

4-Bromo-2-hydroxy-3-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 4-Bromo-2-methoxybenzoic acid
  • 3-Bromo-4-hydroxy-5-methoxybenzoic acid
  • 5-Bromo-2-hydroxy-4-methoxybenzoic acid

Comparison: 4-Bromo-2-hydroxy-3-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications based on the arrangement of bromine, hydroxyl, and methoxy groups on the benzene ring.

Properties

Molecular Formula

C8H7BrO4

Molecular Weight

247.04 g/mol

IUPAC Name

4-bromo-2-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C8H7BrO4/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

AWKDWKQVCDRZBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1O)C(=O)O)Br

Origin of Product

United States

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